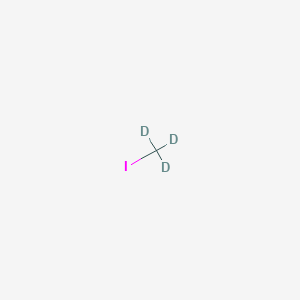
Bromuro de 3,5-difluorobencilo
Descripción general
Descripción
3,5-Difluorobenzyl bromide is a chemical compound with the molecular formula C7H5BrF2. It has an average mass of 207.015 Da and a monoisotopic mass of 205.954269 Da . It is commonly used in organic synthesis and as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 3,5-Difluorobenzyl bromide consists of a benzene ring substituted with two fluorine atoms and one bromomethyl group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name, 1-(bromomethyl)-3,5-difluorobenzene .Physical And Chemical Properties Analysis
3,5-Difluorobenzyl bromide has a density of 1.6±0.1 g/cm3, a boiling point of 205.1±0.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.3 mmHg at 25°C . It has a refractive index of 1.523 and a molar refractivity of 38.9±0.3 cm3 .Aplicaciones Científicas De Investigación
Síntesis orgánica
El bromuro de 3,5-difluorobencilo es un reactivo valioso en la síntesis orgánica. Sirve como precursor para varios compuestos aromáticos fluorados . Su capacidad para introducir el grupo difluorobencilo en las moléculas es crucial para sintetizar estructuras orgánicas complejas, que a menudo se encuentran en productos farmacéuticos y agroquímicos.
Intermediarios farmacéuticos
En la industria farmacéutica, el this compound se utiliza para sintetizar intermediarios que son integrales para el desarrollo de nuevos fármacos . Es particularmente útil en la creación de moléculas bioactivas que pueden interactuar con los sistemas biológicos, lo que podría conducir a agentes terapéuticos.
Ciencia de materiales
Este compuesto encuentra aplicaciones en la ciencia de materiales, particularmente en el desarrollo de polímeros fluorados . Estos polímeros exhiben una mayor estabilidad y resistencia a los disolventes y productos químicos, lo que los hace adecuados para aplicaciones especializadas como recubrimientos y dispositivos electrónicos.
Química analítica
El this compound se puede utilizar como agente de derivatización en química analítica para mejorar la detección de ciertos compuestos . Al unir el grupo difluorobencilo, las propiedades de los analitos se pueden modificar, mejorando su comportamiento cromatográfico y la sensibilidad de detección.
Síntesis de moléculas bioactivas
Juega un papel en la síntesis de moléculas bioactivas, donde se utiliza para introducir átomos de flúor en la estructura molecular . Los átomos de flúor pueden alterar significativamente la actividad biológica de las moléculas, lo que hace que este compuesto sea una herramienta importante en la química medicinal.
Aplicaciones ambientales
Si bien las aplicaciones ambientales directas del this compound no están ampliamente documentadas, su papel en la síntesis de compuestos que podrían usarse para la remediación ambiental o como alternativas ambientalmente benignas a los materiales existentes es notable .
Mecanismo De Acción
Target of Action
3,5-Difluorobenzyl bromide is primarily used as an organic synthesis intermediate . It is utilized in the synthesis of biologically active molecules and pharmaceutical compounds . .
Mode of Action
The mode of action of 3,5-Difluorobenzyl bromide is largely dependent on the specific reaction it is involved in. As an intermediate, it can participate in various chemical reactions to form different compounds . The exact interaction with its targets would depend on the specific synthesis pathway it is used in.
Biochemical Pathways
The biochemical pathways affected by 3,5-Difluorobenzyl bromide are dependent on the final compounds it helps synthesize. As an intermediate, it doesn’t directly interact with biochemical pathways but contributes to the formation of compounds that do .
Action Environment
The action, efficacy, and stability of 3,5-Difluorobenzyl bromide are influenced by various environmental factors such as temperature, pH, and the presence of other reactants . For instance, its synthesis involves a reaction at room temperature .
Safety and Hazards
3,5-Difluorobenzyl bromide is considered hazardous. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system . Protective measures such as wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation are recommended .
Propiedades
IUPAC Name |
1-(bromomethyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSVNRFSKRFPIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333844 | |
| Record name | 3,5-Difluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141776-91-2 | |
| Record name | 3,5-Difluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluorobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3,5-Difluorobenzyl bromide in the synthesis described in the research?
A1: [] 3,5-Difluorobenzyl bromide acts as an alkylating agent in the synthesis of 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. It reacts with 2,4-dihydroxylacetonephenone in the presence of potassium carbonate, resulting in the substitution of a hydrogen atom in the 2,4-dihydroxylacetonephenone molecule with the 3,5-difluorobenzyl group. This reaction highlights the compound's reactivity as an alkyl halide.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)





![(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B117450.png)
![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117452.png)



![2-[[4-[2-[(2-Methylpropan-2-yl)oxy]anilino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B117459.png)

